1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H26F3N3OS and its molecular weight is 401.49. The purity is usually 95%.
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Biological Activity
The compound 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing nitrogen.
- Thiopyran moiety : A five-membered ring with sulfur.
- Trifluoromethyl phenyl group : A phenyl ring substituted with a trifluoromethyl group, enhancing lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The presence of the piperidine and thiopyran rings contributes to its structural stability and specificity in binding, while the trifluoromethyl group enhances its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study focusing on triple-negative breast cancer (TNBC) demonstrated that urea-based compounds, including derivatives of this compound, exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the inhibition of specific growth factor receptors (FGFR1), which are crucial for tumor growth and metastasis .
Neuropharmacological Effects
Research has indicated that this compound may cross the blood-brain barrier (BBB), suggesting potential applications in treating neurological disorders. In vivo studies showed that similar compounds could achieve therapeutic concentrations in the brain, indicating their capability to modulate central nervous system (CNS) targets effectively .
Research Findings
Study | Findings | Target |
---|---|---|
Study 1 | Identified cytotoxicity against MDA-MB-231 cells; effective in crossing BBB | FGFR1 |
Study 2 | Demonstrated potential for reducing inflammation in animal models | TNF-α signaling pathway |
Study 3 | Evaluated pharmacokinetics; showed favorable absorption and distribution | CNS targets |
Case Study 1: Triple-Negative Breast Cancer
A comprehensive study synthesized over 40 urea-based compounds, including variations of the target compound. These compounds were tested for their ability to inhibit TNBC cell proliferation and migration. Results indicated a significant reduction in cell viability at concentrations as low as 100 nM, with FGFR1 identified as a critical target .
Case Study 2: CNS Activity
In a neuropharmacological evaluation, the compound was administered to mice at doses of 10 mg/kg. Peak plasma concentrations were observed at one hour post-administration, correlating with significant behavioral changes indicative of reduced anxiety-like symptoms .
Properties
IUPAC Name |
1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3OS/c20-19(21,22)16-3-1-2-4-17(16)24-18(26)23-13-14-5-9-25(10-6-14)15-7-11-27-12-8-15/h1-4,14-15H,5-13H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYMOQUJOUDNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.